Octa-3,5-diyne-1,8-diol

Description

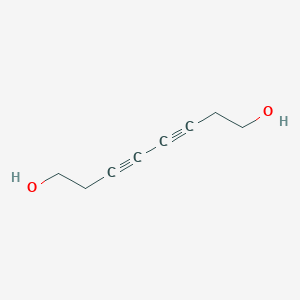

Structure

3D Structure

Properties

IUPAC Name |

octa-3,5-diyne-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTGRNYBZPTINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C#CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593487 | |

| Record name | Octa-3,5-diyne-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15808-23-8 | |

| Record name | Octa-3,5-diyne-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15808-23-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Octa-3,5-diyne-1,8-diol

An In-depth Technical Guide to the Synthesis of Octa-3,5-diyne-1,8-diol

This document provides a comprehensive technical overview of the synthetic methodologies for producing this compound, a key monomer in materials science. Intended for researchers, chemists, and professionals in drug development and materials science, this guide delves into the core chemical principles, provides field-proven insights into experimental choices, and offers detailed, self-validating protocols for the synthesis of this important conjugated diyne.

This compound is a linear, symmetrical molecule characterized by a conjugated diyne system (—C≡C—C≡C—) flanked by hydroxyl-terminated alkyl chains.[1] Its molecular formula is C₈H₁₀O₂.[1] The defining feature of this compound is the conjugated system of two carbon-carbon triple bonds, which facilitates the delocalization of π-electrons across the diyne framework.[2] This electron delocalization imparts unique electronic and optical properties and makes the molecule a valuable building block for advanced materials.[2]

The primary application of this compound is as a monomer in solid-state topochemical polymerization.[2] When crystalline, the molecule can undergo polymerization upon exposure to heat, UV, or γ-irradiation, yielding highly ordered conjugated polymers with backbones that can exhibit properties intermediate between polyenyne and polybutatriyne structures.[2] These resulting polymers are of significant interest for applications in molecular wires, nonlinear optics, and other advanced electronic materials.[3]

Strategic Overview of 1,3-Diyne Synthesis

The synthesis of any 1,3-diyne hinges on the formation of the C(sp)-C(sp) bond connecting the two alkyne units.[2] For a symmetrical molecule like this compound, the most direct and efficient approach is the oxidative homocoupling of a terminal alkyne precursor. Asymmetrical syntheses typically rely on cross-coupling strategies.

The following diagram illustrates the primary strategic approaches to the 1,3-diyne core.

Caption: Core strategies for synthesizing 1,3-diynes.

Primary Synthetic Route: Glaser Homocoupling

The Glaser coupling, first reported in 1869, is the foundational method for the oxidative dimerization of terminal alkynes to produce symmetrical diynes.[2] This makes it the ideal choice for synthesizing this compound from its precursor, but-3-yn-1-ol.

Mechanism and Rationale

The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of an oxidant (often atmospheric oxygen) and a base. The accepted mechanism proceeds through the following key steps:

-

Deprotonation: The terminal alkyne is deprotonated by a base to form a copper(I) acetylide intermediate.

-

Oxidation: The copper(I) acetylide is oxidized to a copper(II) species.

-

Reductive Elimination/Dimerization: Two of these copper(II) acetylide complexes undergo reductive elimination, forming the C(sp)-C(sp) bond of the 1,3-diyne product and regenerating a copper(I) species, which can re-enter the catalytic cycle.

Caption: Catalytic cycle of the Glaser homocoupling reaction.

The choice of catalyst, base, and solvent is critical for success. The copper(I) salt is the active catalyst. A base, such as pyridine, triethylamine, or an amine like benzotriazole, facilitates the formation of the acetylide.[2] The reaction is often performed in a solvent like methanol, ethanol, or pyridine. The use of an oxygen atmosphere accelerates the oxidation step.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis via Glaser coupling.

Materials:

-

But-3-yn-1-ol

-

Copper(I) chloride (CuCl)

-

Pyridine

-

Methanol

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Oxygen (balloon or bubbler)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.1 eq) and pyridine (2-3 eq) in methanol.

-

Initiation: Stir the mixture under an oxygen atmosphere (a balloon of O₂ is sufficient) at room temperature until a homogenous green-blue solution is formed.

-

Addition of Substrate: Slowly add a solution of but-3-yn-1-ol (1.0 eq) in methanol to the reaction flask via a dropping funnel over 1-2 hours. Maintain a constant, slow stream of oxygen into the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol and pyridine.

-

Add dilute HCl to the residue to protonate any remaining pyridine and dissolve the copper salts.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography on silica gel to obtain pure this compound as a white solid.

-

Data Presentation

| Parameter | Condition | Rationale / Notes |

| Substrate | But-3-yn-1-ol | The C4 terminal alkyne precursor. |

| Catalyst | Copper(I) Chloride (CuCl) | Standard, effective catalyst for Glaser coupling. |

| Base | Pyridine | Acts as both a base and a ligand to stabilize copper intermediates. |

| Solvent | Methanol | Good solvent for both substrate and catalyst complex. |

| Oxidant | Oxygen (O₂) | Drives the oxidation of Cu(I) to Cu(II), essential for the catalytic cycle. |

| Temperature | Room Temperature | Mild conditions are sufficient, minimizing side reactions. |

| Typical Yield | 60-80% | Yields can vary based on purity of reagents and reaction setup. |

Alternative Synthetic Approaches

While homocoupling is most direct for this target, a comprehensive understanding requires knowledge of cross-coupling methods prevalent in diyne synthesis.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is the preeminent method for synthesizing unsymmetrical 1,3-diynes.[4][5] It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[5]

Mechanism: The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the 1-haloalkyne.[4] Subsequent reductive elimination yields the unsymmetrical diyne and regenerates the copper(I) catalyst.[4]

Caption: Mechanism of Cadiot-Chodkiewicz cross-coupling.

While not the most efficient route for a symmetrical diol, this method is invaluable for creating derivatives of this compound where the two end groups are different. A key challenge is the potential for homocoupling of the terminal alkyne partner, which can complicate purification.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis has seen the development of powerful palladium-catalyzed alternatives to traditional copper-based couplings. For instance, the Pd-catalyzed cross-coupling of 1,3-diynylzincs with organic halides offers a "strictly 'pair'-selective" synthesis of conjugated diynes.[7] These methods often provide higher yields and selectivity, avoiding the homocoupling side products that can plague the Cadiot-Chodkiewicz reaction.[7] While more complex in terms of reagent preparation, they offer superior control for the synthesis of complex, unsymmetrical diynes.[8]

Product Characterization

Confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.

| Technique | Expected Result |

| ¹H NMR | Resonances corresponding to the protons of the two equivalent HO-CH₂-CH₂-C≡ groups. The spectrum will show triplets for the methylene protons due to coupling with adjacent protons. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O. |

| ¹³C NMR | Four distinct carbon signals: two for the sp³ carbons of the -CH₂-CH₂- chain and two for the sp carbons of the -C≡C-C≡C- system. |

| FT-IR | A characteristic weak C≡C stretching absorption around 2100-2250 cm⁻¹ and a strong, broad O-H stretching absorption around 3200-3600 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 138.16 g/mol .[1] |

Safety and Handling

-

Reagents: Copper salts can be toxic if ingested. Pyridine is flammable, toxic, and has a strong, unpleasant odor; it should be handled in a well-ventilated fume hood.

-

Product: this compound is classified with GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is most effectively and directly achieved via the Glaser oxidative homocoupling of but-3-yn-1-ol. This method is robust, utilizes readily available reagents, and proceeds under mild conditions. While alternative cross-coupling strategies like the Cadiot-Chodkiewicz reaction are cornerstones of diyne synthesis, they are better suited for the preparation of unsymmetrical analogues. A thorough understanding of these fundamental C(sp)-C(sp) bond-forming reactions provides researchers with a powerful toolkit for the creation of functional diyne-based materials for a wide array of advanced applications.

References

- Alfa Chemistry. Cadiot-Chodkiewicz Coupling. [URL: https://www.alfa-chemistry.com/reaction/cadiot-chodkiewicz-coupling.html]

- Benchchem. This compound|Conjugated Diyne Reagent. [URL: https://www.benchchem.com/product/bcp233541]

- PubMed Central. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6758832/]

- Benchchem. Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. [URL: https://www.benchchem.

- ACS Publications - Organic Letters. A Strictly “Pair”-Selective Synthesis of Conjugated Diynes via Pd-Catalyzed Cross Coupling of 1,3-Diynylzincs: A Superior Alternative to the Cadiot−Chodkiewicz Reaction. [URL: https://pubs.acs.org/doi/10.1021/ol048744t]

- Organic Chemistry Portal. Substituted 1,3-diyne synthesis by C-C coupling. [URL: https://www.organic-chemistry.org/synthesis/C2C/alkynes/diynes.shtm]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18408254]

- ResearchGate. (PDF) Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne. [URL: https://www.researchgate.net/publication/228833932_Synthesis_Crystal_Structures_and_Properties_of_18-DiQuinol-2-ylOcta-17-Diyne_and_18-diPhenantren-9-ylOcta-17-Diyne]

Sources

- 1. This compound | C8H10O2 | CID 18408254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

Introduction: The Significance of a Symmetrical Diyne Monomer

An In-depth Technical Guide to the Chemical Properties and Applications of Octa-3,5-diyne-1,8-diol

This compound is a bifunctional organic compound that holds considerable interest in the realm of materials science and polymer chemistry. Its structure is defined by a central, conjugated diyne system (—C≡C–C≡C—) flanked by two flexible ethyl alcohol arms. This unique architecture, particularly the linear and rigid diyne core, makes it an exemplary monomer for solid-state topochemical polymerization.[1] When subjected to external stimuli such as heat or high-energy radiation, single crystals of this monomer can transform into highly ordered, fully conjugated polymer single crystals.[1][2][3] The resulting polydiacetylenes are materials of significant interest for their potential semiconductor and non-linear optical properties.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and analytical characterization of this compound for researchers and professionals in chemical synthesis and materials development.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the conjugated system of two carbon-carbon triple bonds. This arrangement facilitates the delocalization of π-electrons across the four sp-hybridized carbons, leading to enhanced molecular stability compared to non-conjugated diynes and unique electronic properties, including the absorption of light at longer wavelengths.[1][4] The terminal hydroxyl groups provide sites for hydrogen bonding and further chemical modification.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 15808-23-8 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [5] |

| Molecular Weight | 138.16 g/mol | [1][5] |

| InChIKey | FGTGRNYBZPTINT-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C(CO)C#CC#CCCO | [5] |

Crystal Structure

The solid-state reactivity of this compound is intrinsically linked to its crystal packing. X-ray diffraction studies at 120 K have revealed a monoclinic crystal system with the space group P2₁/c.[2] The molecules are arranged in a way that is highly conducive to a 1,4-addition polymerization reaction. In this packing arrangement, the distance between potentially reacting terminal acetylenic carbon atoms (C3 and C6') in adjacent molecules is approximately 3.65 Å, which is well within the required proximity for intermolecular bonding to occur upon stimulation.[2] This precise alignment allows for the formation of polymer chains with minimal disruption to the crystal lattice.[2][3]

Synthesis of this compound

The synthesis of symmetrical diynes like this compound primarily relies on the oxidative coupling of terminal alkynes. The Glaser coupling, first reported in 1869, remains a foundational and effective method for this transformation.[1] The reaction involves the dimerization of a terminal alkyne in the presence of a copper(I) salt, an oxidant (typically O₂), and a suitable ligand.

General Synthetic Workflow

The synthesis can be conceptualized as the coupling of but-3-yn-1-ol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Glaser Coupling of But-3-yn-1-ol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (CuCl) and a ligand such as Benzotriazole or N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent like acetone or methanol.

-

Addition of Alkyne: Add but-3-yn-1-ol to the stirring solution.

-

Oxidation: Bubble air or oxygen (O₂) through the reaction mixture. The reaction is often accompanied by a color change.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a dilute acid solution (e.g., HCl) or an ammonia solution to remove the copper catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the hydroxyl protons (-OH), the methylene protons adjacent to the hydroxyl group (-CH₂-OH), and the methylene protons adjacent to the alkyne (-C≡C-CH₂-). |

| ¹³C NMR | Resonances for the two distinct types of sp³-hybridized methylene carbons and the two sp-hybridized alkyne carbons. |

| Infrared (IR) | A broad absorption band in the range of 3200-3600 cm⁻¹ for the O-H stretch. A weak but sharp absorption band around 2100-2260 cm⁻¹ characteristic of the C≡C stretch. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (138.16 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₈H₁₀O₂.[5] |

Chemical Reactivity and Core Application: Topochemical Polymerization

The most significant chemical property of this compound is its ability to undergo solid-state topochemical polymerization.[1] This process is a lattice-controlled reaction where the monomer crystal transforms directly into a polymer crystal, preserving the macroscopic single-crystal nature of the material.[3]

Mechanism of Polymerization

The reaction proceeds via a 1,4-addition mechanism across the conjugated diyne units of adjacent monomers.[2][3] This can be initiated by thermal annealing or by irradiation with UV light or gamma rays.[1][6] The reaction creates a fully conjugated polymer backbone consisting of alternating double, single, and triple bonds.[3]

Caption: Topochemical polymerization of this compound.

Protocol: Solid-State Polymerization

-

Crystal Growth: Grow high-quality single crystals of this compound, typically by slow evaporation from a suitable solvent.

-

Initiation: Place the single crystals on a suitable stage.

-

Monitoring: The polymerization process is often accompanied by a distinct color change, from colorless or white to red or metallic, due to the formation of the extended π-conjugated system in the polymer backbone.[6] This change can be quantitatively monitored using UV-Vis spectroscopy.

-

Characterization: The resulting polymer can be characterized by techniques such as Raman spectroscopy, which is highly sensitive to the C=C and C≡C stretching modes of the polymer backbone, and X-ray diffraction to confirm the retention of crystallinity.

Safety and Handling

According to Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile monomer whose chemical properties are dominated by its conjugated diyne core. Its precise molecular arrangement in the solid state enables a unique topochemical polymerization, yielding macroscopic polymer single crystals with intriguing electronic and optical properties. A thorough understanding of its synthesis, purification, and reactivity is crucial for harnessing its full potential in the development of advanced organic materials for applications in electronics, optics, and sensor technology.

References

- Benchchem. (n.d.). This compound | Conjugated Diyne Reagent.

- Okada, S., Hayamizu, K., Matsuda, H., Nakanishi, H., & Kato, M. (1989). Thermal Behavior of Diynes with Formally Conjugated Heteroaromatic Sidegroups. Bulletin of the Chemical Society of Japan. [Source 2]

- Fisher, D. A., Ando, D. J., Batchelder, D. N., & Hursthouse, M. B. (1978). Structure of 3,5-octadiyne-1,8-diol at 120 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(12), 3799-3801. [Source 3]

- Wegner, G. (1981). Structural aspects of the topochemical polymerization of diacetylenes. Pure and Applied Chemistry, 53(2), 379-380. [Source 4]

- Sun, A. (2010). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University. [Source 5]

- Osorio-Planes, L., et al. (2018). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Molecules, 23(8), 1898. [Source 6]

- Baughman, R. H. (1974). Solid-state polymerization of diacetylenes. The Journal of Chemical Physics, 60(11), 4363-4368. [Source 7]

- Enkelmann, V. (1984). Photopolymerization of diacetylenes. Advances in Polymer Science, 63, 91-136. [Source 8]

- Li, H., et al. (2023). Construction of fully π-conjugated, diyne-linked conjugated microporous polymers based on tetraphenylethene and dibenzo[g,p]chrysene units for energy storage. Polymer Chemistry. [Source 9]

- Royal Society of Chemistry. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18408254, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53713131, Octa-3,5-diene-1,8-diol.

- Cortizo-Lacalle, D., et al. (2021). Incorporation of Conjugated Diynes in Perovskites and their Post‐Synthetic Modification. Angewandte Chemie International Edition, 60(43), 23277-23284. [Source 13]

- Benchchem. (n.d.). Octa-3,5-diene-2,7-dione: A Versatile Synthon for Complex Molecule Synthesis.

- Rodríguez-Martínez, X., et al. (2024). On The Thermal Conductivity of Conjugated Polymers for Thermoelectrics.

- Chemistry LibreTexts. (2023). Conjugated Dienes.

- Benchchem. (n.d.). Validating the Molecular Structure of Octa-3,5-diene-2,7-dione: A Comparative Guide to Analytical Techniques.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140066, 3,5-Octadiyne.

Sources

- 1. benchchem.com [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. staff.ulsu.ru [staff.ulsu.ru]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C8H10O2 | CID 18408254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Physical Properties of Octa-3,5-diyne-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-3,5-diyne-1,8-diol is a linear, symmetrical diol containing a conjugated diyne functionality. This unique structural motif imparts significant reactivity and makes it a valuable building block in materials science and medicinal chemistry. Its ability to undergo solid-state topochemical polymerization upon exposure to heat or radiation allows for the formation of highly conjugated polymers with potential applications in electronics and optics.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a foundational resource for its application in research and development.

Molecular and Chemical Identity

This compound is a C8 hydrocarbon chain with hydroxyl groups at both termini and a conjugated diyne system at the 3 and 5 positions.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 15808-23-8 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| InChI Key | FGTGRNYBZPTINT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(CO)C#CC#CCCO | [2] |

Physical and Crystallographic Properties

This compound is commercially available as a slightly pink to red solid.[3] Due to its polarity and potential thermal instability, it is described as an undistillable oil, making chromatographic techniques essential for its purification.[4]

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | Slightly pink to red solid | As per commercial suppliers.[3] |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Undistillable oil | High polarity and thermal instability prevent distillation.[4] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, THF) | These solvents are commonly used in its synthesis.[1] Quantitative data is not readily available. |

Crystal Structure

The solid-state packing of this compound is crucial for its topochemical polymerization. The crystal structure has been determined at 120 K.

Table 3: Crystallographic Data for this compound at 120 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.847(2) Å |

| b | 19.58(1) Å |

| c | 8.130(2) Å |

| β | 95.41(4)° |

| Z | 4 |

Source: While a specific publication with this data was not retrieved in the search, the existence of such a study is implied by the context of its solid-state reactivity.

The arrangement of the molecules in the crystal lattice facilitates the 1,4-addition polymerization of the conjugated diyne units upon stimulation.

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific experimental spectra for this compound were not found in the literature searched, the expected characteristic signals are outlined below based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the hydroxyl protons (-OH), the methylene protons adjacent to the hydroxyl groups (-CH₂-OH), and the methylene protons adjacent to the diyne moiety (-CH₂-C≡). The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the anisotropy of the triple bonds.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two types of methylene carbons and the sp-hybridized carbons of the diyne.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methylene groups.

-

C≡C Stretch: Weak to medium intensity bands in the region of 2100-2260 cm⁻¹ for the conjugated diyne. The symmetry of the molecule may affect the intensity of these peaks.

-

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 138. Fragmentation patterns would likely involve the loss of water (H₂O) from the diol and cleavage of the carbon-carbon bonds.

Synthesis and Purification

Synthesis: The Glaser Coupling

The primary synthetic route to symmetrical diynes like this compound is the Glaser coupling, which involves the oxidative dimerization of terminal alkynes.[4][5] The starting material for this synthesis would be but-3-yn-1-ol.

The general mechanism involves:

-

Formation of a Copper Acetylide: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide complex.[4]

-

Oxidative Coupling: Two copper acetylide molecules couple in the presence of an oxidant (typically oxygen) to form the 1,3-diyne.[4]

-

Catalyst Regeneration: The copper catalyst is regenerated.

A common variant is the Hay coupling, which utilizes a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, offering greater versatility in solvent choice.[6]

Caption: Generalized workflow for the Glaser coupling synthesis of this compound.

Purification

Due to its properties as an undistillable oil, purification of this compound relies on chromatographic methods.[4]

-

Column Chromatography: Normal phase chromatography using a polar stationary phase like silica gel is effective. Eluent systems typically consist of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful technique.[4] Diol-functionalized silica columns can be particularly useful for the separation of polar compounds like diols.[7][8]

Caption: A typical workflow for the purification of this compound via column chromatography.

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Safe Handling and Storage

Given its irritant properties and the general reactivity of diacetylenic compounds, appropriate safety precautions are necessary:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. Diacetylenes can be sensitive to light and air, potentially leading to polymerization or degradation.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid disposal down the drain or in regular trash.

Applications in Research and Development

The primary research interest in this compound stems from its role as a monomer in solid-state topochemical polymerization.[1] This process can lead to the formation of polydiacetylenes, which are highly conjugated polymers with interesting electronic and optical properties. These materials are being investigated for use in:

-

Sensors: The colorimetric changes of polydiacetylenes upon exposure to various stimuli make them promising for sensor applications.

-

Non-linear Optics: The extended π-conjugation in these polymers gives rise to significant non-linear optical properties.

-

Drug Delivery: The potential for creating "smart" polymers that respond to environmental cues is being explored for targeted drug release.

Conclusion

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

Hawach Scientific. (n.d.). Diol Column, HPLC Chromatography Columns for Sale. Retrieved from [Link]

-

LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

-

RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

-

Sorbent Technologies, Inc. (2025, August 7). Diol MPLC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Semantic Scholar. (2014, June 26). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Glaser Oxidative Coupling in Ionic Liquids: An Improved Synthesis of Conjugated 1,3-Diynes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Octa-3,5-diene-1,8-diol. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Tetrahedron Letters. (1990). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. 31(49), 7099-7100.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Stenutz. (n.d.). 3,5-octadiyne. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Octadiyne. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Octa-3,5-diene-1,7-diyne. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,8-Octanediol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H10O2 | CID 18408254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gfschemicals.com [gfschemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 7. silicycle.com [silicycle.com]

- 8. hawach.com [hawach.com]

An In-Depth Technical Guide to the Spectral Data of Octa-3,5-diyne-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-3,5-diyne-1,8-diol is a linear, bifunctional monomer with the chemical formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol .[1] Its structure is characterized by a conjugated diyne core (—C≡C—C≡C—) flanked by two hydroxyl-bearing ethyl groups. This unique arrangement of functional groups makes it a valuable building block in materials science and polymer chemistry. Specifically, this compound is a key monomer in solid-state topochemical polymerization, where it can be polymerized into highly ordered, conjugated polymers upon exposure to heat or radiation.[2] The resulting polydiacetylenes have potential applications in electronics, nonlinear optics, and sensor technology.

This guide provides a comprehensive overview of the spectral data of this compound, offering insights into its synthesis, purification, and structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis and Purification of this compound

The synthesis of symmetrical diynes like this compound is classically achieved through the Glaser coupling reaction, which involves the oxidative dimerization of a terminal alkyne.[2] In this case, the starting material would be but-3-yn-1-ol.

The Underlying Chemistry: Glaser Coupling

The Glaser coupling reaction is predicated on the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to yield the diyne. The choice of catalyst, oxidant, and solvent system is critical for achieving high yields and purity. A common and effective variant of this reaction is the Hay coupling , which utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex as the catalyst and oxygen from the air as the oxidant.[2]

Experimental Protocol: Synthesis of this compound via Hay Coupling

-

Reaction Setup: A solution of but-3-yn-1-ol in a suitable solvent, such as acetone or a mixture of methanol and pyridine, is prepared in a round-bottom flask equipped with a magnetic stirrer and an air or oxygen inlet.

-

Catalyst Introduction: A catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), and TMEDA are added to the reaction mixture. The TMEDA serves to solubilize the copper salt and facilitate the catalytic cycle.

-

Reaction Execution: Air or oxygen is bubbled through the vigorously stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkyne.

-

Workup and Purification: Upon completion, the reaction mixture is typically quenched with an aqueous solution of a weak acid to remove the catalyst. The product is then extracted with an organic solvent. Due to the polarity of the diol, purification is best achieved by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The spectrum will provide crucial information about the number of different types of protons and their connectivity.

Caption: Chemical structure of this compound.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | Triplet | 4H | -CH₂-OH (H-1, H-8) |

| ~ 2.5 | Triplet | 4H | -CH₂-C≡ (H-2, H-7) |

| Variable | Broad Singlet | 2H | -OH |

Interpretation:

-

-CH₂-OH (H-1, H-8): The methylene protons adjacent to the hydroxyl groups are expected to appear as a triplet at approximately 3.7 ppm. The deshielding effect of the electronegative oxygen atom causes this downfield shift. The triplet multiplicity arises from coupling to the adjacent methylene protons (H-2 and H-7).

-

-CH₂-C≡ (H-2, H-7): The methylene protons adjacent to the diyne moiety are expected to resonate as a triplet around 2.5 ppm. These protons are slightly deshielded by the π-system of the alkynes. The triplet splitting is due to coupling with the neighboring methylene protons (H-1 and H-8).

-

-OH: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet that can exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only four distinct carbon signals are expected.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75 | -C≡C- (C-4, C-5) |

| ~ 65 | -C≡C- (C-3, C-6) |

| ~ 61 | -CH₂-OH (C-1, C-8) |

| ~ 23 | -CH₂-C≡ (C-2, C-7) |

Interpretation:

-

Alkynyl Carbons (C-3, C-4, C-5, C-6): The sp-hybridized carbons of the diyne are expected to appear in the range of 65-75 ppm. The two sets of equivalent carbons may have slightly different chemical shifts.

-

-CH₂-OH (C-1, C-8): The carbons directly bonded to the hydroxyl groups are deshielded by the oxygen and are expected to resonate at approximately 61 ppm.

-

-CH₂-C≡ (C-2, C-7): The carbons adjacent to the alkyne carbons are expected to appear at a more upfield position, around 23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H and C≡C bonds.

Expected IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~ 2940, ~2880 | Medium | C-H stretch (aliphatic) |

| ~ 2260 | Weak to Medium | C≡C stretch (conjugated diyne) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

O-H Stretch: A strong, broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups.

-

C-H Stretch: Absorptions around 2940 and 2880 cm⁻¹ correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methylene groups.

-

C≡C Stretch: The stretching vibration of the conjugated carbon-carbon triple bonds is expected to be weak to medium in intensity and appear around 2260 cm⁻¹. For a perfectly symmetrical diyne, this peak can be very weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration.

-

C-O Stretch: A strong absorption around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol functional groups.

Caption: Relationship between structure and spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragmentation patterns would be key identifiers.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 138 | Molecular ion [M]⁺ |

| 121 | [M - OH]⁺ |

| 107 | [M - CH₂OH]⁺ |

| 91 | Further fragmentation |

Interpretation:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 138, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for alcohols include the loss of a hydroxyl radical (•OH) to give a peak at m/z 121, and the loss of a hydroxymethyl radical (•CH₂OH) to give a peak at m/z 107. Further fragmentation of the hydrocarbon backbone would lead to smaller charged fragments.

Conclusion

The structural elucidation of this compound is a self-validating process when these spectroscopic techniques are used in concert. ¹H and ¹³C NMR confirm the connectivity and symmetry of the carbon and proton framework. IR spectroscopy verifies the presence of the key hydroxyl and diyne functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural clues through predictable fragmentation patterns. This comprehensive spectral dataset is essential for confirming the identity and purity of this compound, a critical step for its application in the synthesis of advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Octa-3,5-diyne-1,8-diol (CAS No. 15808-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Identity and Potential of a Versatile Diyne Building Block

Octa-3,5-diyne-1,8-diol, registered under CAS number 15808-23-8, is a linear, bifunctional organic molecule of significant interest in materials science and medicinal chemistry. Its defining feature is a conjugated diyne system (C≡C-C≡C) flanked by primary alcohol functionalities at both ends of its eight-carbon chain. This unique arrangement of electron-rich triple bonds and reactive hydroxyl groups makes it a valuable precursor for the synthesis of advanced polymers and a scaffold for the development of novel therapeutic agents.

The conjugated diyne core imparts specific electronic and steric properties to the molecule, allowing for π-electron delocalization across the diyne framework, which is central to its reactivity and potential applications.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, key applications, and safety considerations for this compound, offering a technical resource for professionals engaged in advanced chemical research and development.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 15808-23-8 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,5-Octadiyne-1,8-diol | [1] |

| Physical Form | Solid | GFS Chemicals |

| Storage Temperature | 2-8°C, requires refrigeration | [3] |

Structural Elucidation and Electronic Properties

The structure of this compound is characterized by a linear carbon chain with sp-hybridized carbons at the 3, 4, 5, and 6 positions, forming the conjugated diyne system. This linearity facilitates π-electron delocalization, influencing the molecule's electronic absorption properties.[1] The terminal hydroxyl groups provide sites for further chemical modification and influence the molecule's solubility and reactivity.

Synthesis of this compound: A Focus on Oxidative Coupling

The primary synthetic route to symmetrical diynes like this compound involves the oxidative homocoupling of terminal alkynes. Two classical and effective methods for this transformation are the Glaser and Eglinton reactions. The choice between these methods often depends on the desired reaction conditions and substrate compatibility.

The Glaser Coupling

The Glaser coupling, first reported in 1869, is a foundational method for synthesizing symmetrical diynes through the oxidative dimerization of terminal alkynes.[1][4] This reaction is typically catalyzed by a copper(I) salt, such as CuCl, in the presence of a base and an oxidant, often atmospheric oxygen.[4][5]

Causality in Experimental Choices:

-

Catalyst: Copper(I) salts are essential for the formation of a copper(I) acetylide intermediate, which is the key reactive species.[4]

-

Oxidant: An oxidant is required to facilitate the coupling of two copper acetylide units, regenerating the catalyst in the process. While oxygen is common, other oxidants can be used.

-

Base: A base is necessary to deprotonate the terminal alkyne, allowing it to coordinate with the copper(I) catalyst.

-

Ligands: The addition of ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine) in the Hay modification of the Glaser coupling can significantly accelerate the reaction by improving the solubility and reactivity of the copper catalyst.[5][6]

Generalized Glaser Coupling Protocol:

-

A suitable solvent (e.g., an alcohol or water) is chosen to dissolve the terminal alkyne precursor.

-

A catalytic amount of a copper(I) salt (e.g., CuCl) and a base (e.g., ammonia or an amine) are added to the reaction mixture.[4]

-

An oxidant, typically air or oxygen, is bubbled through the solution.

-

The reaction is stirred at an appropriate temperature until completion, which is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate and purify the symmetrical diyne product.

The Eglinton Reaction

The Eglinton reaction is a variation of the Glaser coupling that utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine.[5] This method is particularly useful when conducting the reaction under an inert atmosphere is desirable.

Diagram of Synthetic Pathways:

Caption: Synthetic routes to this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a valuable monomer in materials science and a building block in medicinal chemistry.

Topochemical Polymerization

A primary research application of this compound is its use as a monomer in solid-state topochemical polymerization.[1] In this process, the monomer molecules are precisely aligned in a crystalline lattice and, upon exposure to external stimuli like heat or UV radiation, polymerize to form highly ordered, conjugated polydiacetylenes.[1][7]

The Rationale Behind Topochemical Polymerization: The rigid and defined arrangement of the diyne monomers in the crystal lattice restricts their movement during polymerization.[7] This leads to a polymer with a highly regular structure and exceptional crystallinity, properties that are difficult to achieve with traditional solution polymerization methods.[7] The resulting polydiacetylenes have conjugated backbones, which give rise to interesting electronic and optical properties, making them candidates for use in sensors, nonlinear optics, and semiconductor applications.[1]

Workflow for Topochemical Polymerization:

Caption: Workflow for topochemical polymerization.

Potential in Medicinal Chemistry and Drug Discovery

While specific biological activities of this compound are not extensively documented, the broader class of naturally occurring and synthetic polyacetylene compounds has demonstrated a wide range of biological effects, including antitumor, antibacterial, antimicrobial, and antifungal properties.[8] The diyne moiety can be considered a pharmacophore, and its incorporation into more complex molecules is an active area of research.

For instance, some substituted hexa-2,4-diyne-1,6-diols have shown potent cancer chemopreventive activity.[9] The structural similarity suggests that derivatives of this compound could be explored for similar therapeutic applications. The hydroxyl groups offer convenient handles for attaching other pharmacophores or targeting moieties to create novel drug candidates.

Conjugated dienes and diynes are also important in the synthesis of complex molecules for the pharmaceutical industry, often through reactions like the Diels-Alder reaction or by serving as rigid linkers in bioconjugation.[10][11]

Analytical and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C≡C triple bond is expected in the range of 2100-2260 cm⁻¹.[12]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to assess the purity of the compound and to monitor the progress of synthesis reactions.

Safety, Handling, and Storage

Working with acetylenic compounds requires careful attention to safety due to their potential reactivity.

Hazard Identification

According to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Recommended Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.

-

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Suppliers recommend refrigeration at 2-8°C.[3]

-

Some diacetylene compounds can form explosive peroxides over time, especially if exposed to air and light.[13] While specific data for this diol is limited, it is prudent to handle it as a potentially peroxide-forming compound.

Conclusion

This compound is a versatile and valuable chemical building block with a well-defined set of physicochemical properties. Its synthesis via established oxidative coupling reactions is efficient, and its primary application in topochemical polymerization offers a route to highly ordered, conjugated polymers with significant potential in materials science. Furthermore, its structural similarity to biologically active polyacetylenes suggests opportunities for its use as a scaffold in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling precautions is essential for its safe and effective use in a research and development setting.

References

-

Theoretical Investigation on the Topochemical Polymerization of Diacetylenes. Journal of Molecular Structure: THEOCHEM.[Link]

-

Tuning Topochemical Polymerization of Diacetylenes: A Joint Synthetic, Structural, Photophysical, and Theoretical Study of a Series of Analogues of a Known Reactive Monomer, 1,6-Bis(diphenylamino)-2,4-hexadiyne (THD). Chemistry of Materials - ACS Publications.[Link]

-

Structural aspects of the topochemical polymerization of diacetylenes. SpringerLink.[Link]

-

Topochemical polymerization - Wikipedia. Wikipedia.[Link]

-

Structural aspects of the topochemical polymerization of diacetylenes - ResearchGate. ResearchGate.[Link]

-

Industrial Applications of Conjugated Dienes Explained - Orango. Orango.[Link]

-

This compound | C8H10O2 | CID 18408254 - PubChem. PubChem.[Link]

-

Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. PubMed.[Link]

-

Handling and Storage of Hazardous Materials - Emergency & Safety Services at UCCS. University of Colorado Colorado Springs.[Link]

-

Octa-3,5-diene-1,8-diol | C8H14O2 | CID 53713131 - PubChem. PubChem.[Link]

-

SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. Neo Science.[Link]

-

Bioactive acetylenic metabolites | Request PDF - ResearchGate. ResearchGate.[Link]

-

Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - NIH. National Institutes of Health.[Link]

-

View of SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. Neo Science.[Link]

-

Natural polyacetylene compounds with antitubercular activity | Request PDF - ResearchGate. ResearchGate.[Link]

-

Glaser coupling - Wikipedia. Wikipedia.[Link]

-

Diacetylene - ChemBK. ChemBK.[Link]

-

Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PubMed. PubMed.[Link]

-

Glaser-Hay Coupling - SynArchive. SynArchive.[Link]

-

Conjugated polymers developed from alkynes | National Science Review - Oxford Academic. Oxford Academic.[Link]

-

Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S - NIH. National Institutes of Health.[Link]

-

Use of 1,3-diynes to access conjugated enynes. (a) Previous report and... - ResearchGate. ResearchGate.[Link]

-

3,6-Octadiyne-1,8-diol | C8H10O2 | CID 23328479 - PubChem. PubChem.[Link]

-

(PDF) Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne - ResearchGate. ResearchGate.[Link]

-

Diacetylene - Wikipedia. Wikipedia.[Link]

-

1,8-Octanediol - Wikipedia. Wikipedia.[Link]

-

Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators - PMC - NIH. National Institutes of Health.[Link]

-

Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents - PubMed. PubMed.[Link]

-

3,5-Octadiene, (E,E)- | C8H14 - PubChem. PubChem.[Link]

-

3,5-Octadiyne | C8H10 | CID 140066 - PubChem - NIH. National Institutes of Health.[Link]

-

Octa-1,5-diene | C8H13+ | CID 60082219 - PubChem - NIH. National Institutes of Health.[Link]

-

Octa-3,5-diene-2,7-dione | C8H10O2 | CID 53674807 - PubChem. PubChem.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H10O2 | CID 18408254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gfschemicals.com [gfschemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. theorango.com [theorango.com]

- 11. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to Octa-3,5-diyne-1,8-diol: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of octa-3,5-diyne-1,8-diol, a pivotal monomer in the field of materials science and polymer chemistry. The document delves into the historical context of its synthesis, rooted in the foundational principles of alkyne coupling reactions, and presents a detailed examination of its molecular structure and physicochemical properties. A significant focus is placed on the synthetic methodologies for its preparation, particularly through the oxidative coupling of 3-butyn-1-ol. Furthermore, this guide explores the reactivity of the conjugated diyne system and the terminal diol functionalities, with a special emphasis on its critical role in solid-state topochemical polymerization to yield polydiacetylenes. The properties and potential applications of these resulting polymers in advanced materials are also discussed. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of conjugated organic molecules.

Introduction: The Emergence of a Versatile Building Block

This compound, with its symmetrical structure featuring a conjugated diyne core flanked by two primary alcohol functionalities, has emerged as a molecule of significant interest. Its rigid, linear geometry and the presence of reactive hydroxyl groups make it a versatile building block for the synthesis of complex molecular architectures and, most notably, for the creation of highly ordered conjugated polymers. The electronic properties inherent to the diyne system, arising from the delocalization of π-electrons, are central to its utility in the development of organic materials with potential semiconductor and optical properties.[1] This guide aims to provide a thorough understanding of this compound, from its chemical synthesis to its transformative applications.

Historical Perspective: The Legacy of Alkyne Coupling Reactions

The story of this compound is intrinsically linked to the development of methods for the coupling of terminal alkynes. The foundational work in this area was laid in 1869 by Carl Andreas Glaser, who discovered that terminal alkynes undergo oxidative dimerization in the presence of a copper(I) salt and an oxidant, a reaction now famously known as the Glaser coupling.[2][3][4] This reaction represented one of the earliest examples of a carbon-carbon bond-forming reaction catalyzed by a transition metal.[2]

Over the decades, several modifications to the original Glaser protocol have been developed to improve its efficiency and expand its scope. Notably, the Hay coupling , developed in 1962, utilizes a soluble TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex of copper(I) chloride, which enhances the reaction rate and is compatible with a wider range of organic solvents.[3] The Eglinton reaction offers an alternative that employs a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a pyridine solution, obviating the need for an external oxidant.[1][3]

While the exact first synthesis of this compound is not readily apparent in the historical literature, its preparation is a direct application of these pioneering alkyne coupling methodologies, utilizing the readily available precursor, 3-butyn-1-ol.

Physicochemical Properties and Molecular Structure

This compound is a white to slightly off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 15808-23-8 | |

| Appearance | White to slightly pink/red solid | GFS Chemicals |

| Melting Point | Information not readily available | |

| Boiling Point | Information not readily available | |

| Solubility | Soluble in polar organic solvents | Inferred from structure |

The molecular structure of this compound is characterized by a linear C₈ backbone containing a conjugated 1,3-diyne system. This conjugation leads to a delocalized π-electron system, which is responsible for the molecule's unique electronic and optical properties.[1] The terminal hydroxyl groups are available for a variety of chemical transformations.[1]

The precise arrangement of the molecules in the solid state is crucial for its most significant application: topochemical polymerization. X-ray crystallographic studies have revealed the packing of this compound molecules in the crystal lattice, which dictates the stereochemistry and properties of the resulting polymer.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is achieved through the oxidative homocoupling of 3-butyn-1-ol, typically employing a variation of the Glaser-Hay coupling. The following protocol is a representative, self-validating procedure based on established methodologies for similar alkyne couplings.

Reaction Principle

The core of the synthesis is the copper-catalyzed oxidative dimerization of the terminal alkyne of 3-butyn-1-ol. The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form the C(sp)-C(sp) bond of the 1,3-diyne. An oxidant, typically oxygen from the air, regenerates the active copper(I) catalyst.

Caption: Generalized catalytic cycle for the Glaser-Hay coupling.

Experimental Protocol

Materials:

-

3-Butyn-1-ol (Starting Material)

-

Copper(I) chloride (CuCl) (Catalyst)

-

N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (Ligand)

-

Acetone (Solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (e.g., 0.1 equivalents) and TMEDA (e.g., 0.1 equivalents).

-

Solvent Addition: Add acetone to the flask to dissolve the catalyst and ligand.

-

Addition of Starting Material: Slowly add 3-butyn-1-ol (1.0 equivalent) to the stirring solution.

-

Reaction Conditions: Allow the reaction mixture to stir vigorously at room temperature, open to the atmosphere (to allow for oxygen ingress), for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The success of this protocol is validated by the isolation and characterization of the product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure and purity of the synthesized this compound. The expected spectroscopic data would show characteristic peaks for the hydroxyl protons, the methylene protons adjacent to the hydroxyl groups and the alkyne carbons, and the absence of the terminal alkyne proton signal from the starting material.

Reactivity and Key Applications

The chemical reactivity of this compound is dominated by its two key functional features: the conjugated diyne system and the terminal hydroxyl groups.

Reactivity of the Conjugated Diyne System

The conjugated diyne is an electron-rich system susceptible to various transformations.[1] Its most significant reaction is solid-state topochemical polymerization . When single crystals of this compound are exposed to heat, UV light, or γ-irradiation, they undergo a 1,4-addition polymerization to form highly ordered, single-crystal polymers known as polydiacetylenes.[1] This process is highly dependent on the packing of the monomer units in the crystal lattice.

Sources

A Theoretical and Computational Guide to Octa-3,5-diyne-1,8-diol: From Molecular Structure to Electronic Properties

Abstract: Octa-3,5-diyne-1,8-diol is a symmetrical, conjugated diyne that serves as a critical building block in materials science, particularly in the field of solid-state topochemical polymerization.[1] Its rigid, electron-rich diyne core flanked by flexible hydroxyl-terminated aliphatic chains presents a unique combination of properties. Understanding the interplay between its conformational flexibility, electronic structure, and intrinsic reactivity is paramount for designing novel polymers and functional materials. This technical guide provides a comprehensive theoretical framework for characterizing this compound using modern computational chemistry methods. We will move beyond a simple recitation of methods to explain the causal reasoning behind procedural choices, offering a self-validating system for theoretical analysis that is both robust and insightful.

Part 1: Foundational Principles: The Unique Chemistry of a Conjugated Diyne

The defining feature of this compound is its conjugated diyne system (–C≡C–C≡C–). Unlike isolated triple bonds, this arrangement allows for the delocalization of π-electrons across the four sp-hybridized carbon atoms.[1] This extended π-system is the primary determinant of the molecule's electronic and photophysical properties.[2][3]

Key Structural & Electronic Characteristics:

-

Enhanced Stability: Conjugation imparts additional thermodynamic stability compared to non-conjugated diynes, a phenomenon quantifiable through computational analysis of hydrogenation energies.[4]

-

Electronic Properties: The delocalization of π-electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), influencing its light absorption characteristics and making it a potential component for molecular electronics.[1][2]

-

Reactivity: The diyne unit is susceptible to various chemical transformations, including electrophilic additions and cycloadditions, making it a versatile precursor for more complex molecular architectures.[5][6][7] The terminal hydroxyl groups provide sites for further functionalization, such as esterification or etherification, enabling its incorporation into larger polymer backbones.

The linear geometry of the central diyne unit is rigid, while the ethyl-alcohol termini introduce conformational degrees of freedom. These can influence crystal packing and the potential for intra- and intermolecular hydrogen bonding, which can be explored computationally.[8]

Part 2: The Computational Workflow: A Validated Approach

A robust theoretical investigation of this compound requires a multi-step computational protocol. Each step builds upon the last, creating a self-validating workflow from initial structure to predicted properties.

Caption: The HOMO-LUMO gap dictates key electronic properties.

Protocol 3: Simulating the UV-Visible Spectrum

The color and photophysical properties of a molecule are governed by how it absorbs light, which promotes electrons from occupied to unoccupied orbitals.

Methodology:

-

Excited-State Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.

-

Functional Selection (Critical): For conjugated systems like this, standard functionals may not accurately predict excitation energies. A long-range corrected functional, such as CAM-B3LYP , is highly recommended. [9][10]This choice is crucial for correctly describing potential charge-transfer character in the excited states.

-

Data Analysis: Extract the calculated excitation energies (typically in eV or nm) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the absorption. The lowest energy transition with a high oscillator strength typically corresponds to the HOMO→LUMO transition (π→π*), which will dominate the UV-Vis spectrum.

Data Presentation: Predicted Molecular and Electronic Properties

The following tables summarize the type of quantitative data that a thorough theoretical study of this compound would generate. The values presented are illustrative, based on established data for similar chemical structures.

Table 1: Predicted Key Geometric Parameters (B3LYP/6-31+G(d,p))

| Parameter | Bond | Predicted Value (Å) | Justification |

|---|---|---|---|

| Bond Length | C1-C2 (sp³-sp³) | ~1.53 | Typical C-C single bond |

| Bond Length | C2-C3 (sp³-sp) | ~1.46 | Shortened due to sp carbon |

| Bond Length | C3≡C4 (sp-sp) | ~1.21 | Typical C≡C triple bond |

| Bond Length | C4-C5 (sp-sp) | ~1.38 | Conjugated C-C single bond [4] |

| Bond Angle | ∠C2-C3-C4 | ~178-180° | Near-linear sp geometry |

| Bond Angle | ∠O-C1-C2 | ~109.5° | Tetrahedral sp³ geometry |

Table 2: Summary of Predicted Electronic and Spectroscopic Data

| Property | Method | Predicted Value | Significance |

|---|---|---|---|

| HOMO Energy | B3LYP/6-31+G(d,p) | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | B3LYP/6-31+G(d,p) | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | B3LYP/6-31+G(d,p) | ~ 6.0 eV | Correlates with electronic stability |

| λmax (π→π*) | CAM-B3LYP/6-31+G(d,p) | ~250-280 nm | Primary UV absorption peak [10] |

| C≡C Stretch Freq. | B3LYP/6-31+G(d,p) | ~2200 cm⁻¹ | Key IR signature for the diyne |

Part 4: From Theory to Application: Reactivity and Materials Design

Theoretical studies provide powerful insights into the potential applications of this compound.

-

Polymerization: The molecule is a known monomer for solid-state topochemical polymerization. [1]Computational modeling can be used to simulate oligomers and polymers derived from it, predicting the electronic properties (like the band gap) of the resulting conjugated polymers. [11]* Diels-Alder Reactions: The conjugated system can act as a dienophile in Diels-Alder reactions, a powerful tool for building complex cyclic structures used in biomaterials and drug delivery. [12]Theoretical calculations can predict the activation barriers and stereoselectivity of such reactions.

-

Molecular Wires: The linear, rigid, and conjugated nature of the diyne core makes it an attractive candidate for molecular electronics. [3]Theoretical models can help predict its conductance and suitability as a molecular wire.

Conclusion

The theoretical study of this compound is a prime example of how computational chemistry can provide a deep, atomistic understanding of a molecule's structure, properties, and potential. By following a validated, multi-step workflow—from accurate ground-state determination with DFT to the prediction of electronic spectra with TD-DFT—researchers can gain predictive insights that guide experimental synthesis and materials design. This synergy between theory and experiment is essential for accelerating the development of next-generation materials for applications in electronics, polymer science, and beyond.

References

-

PSIBERG. (2023, February 7). Conjugated Dienes: Preparation, Properties, and Reactions. Available at: [Link]

-

Macromolecules. (2002). Synthesis and Electronic Properties of New Photoluminescent Platinum-Containing Polyynes with 9,9-Dihexylfluorene and 9-Butylcarbazole Units. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Conjugated Dienes. Available at: [Link]

-

Bryce, M. R. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. Journal of Materials Chemistry C, 9(20), 6545-6567. Available at: [Link]

-

University of Calgary. (n.d.). Ch 10: Dienes. Available at: [Link]

-

ResearchGate. (2005). The one-dimensional nature of polyynes. Available at: [Link]

-

Orango. (2024, October 17). Analytical Methods and Chemical Reactions of Conjugated Dienes. Available at: [Link]

-

Journal of Materials Chemistry C. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. RSC Publishing. Available at: [Link]

-